molecular formula C9H10ClN3O B1490480 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine CAS No. 959241-31-7

2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine

Cat. No.: B1490480
CAS No.: 959241-31-7
M. Wt: 211.65 g/mol
InChI Key: PTLWXHNMPCCMKS-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine is a chemical compound with the molecular formula C9H10ClN3O It is a derivative of pyrazine, featuring a chlorine atom and a pyrrolidinylcarbonyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine typically involves the following steps:

  • Starting Materials: The synthesis begins with pyrazine as the starting material.

  • Chlorination: The pyrazine ring is chlorinated to introduce the chlorine atom at the 2-position.

  • Amide Formation: The chlorinated pyrazine undergoes reaction with pyrrolidinylcarbonyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the chlorine atom or other positions on the pyrazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, potentially with different functional groups.

  • Substitution Products: Derivatives with different substituents on the pyrazine ring.

Scientific Research Applications

2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine can be compared with other similar compounds, such as:

  • 3-Chloro-6-(pyrrolidine-1-carbonyl)pyridazine: This compound has a similar structure but differs in the position of the chlorine atom and the type of nitrogen-containing ring.

  • 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine: This compound has a similar pyrazine core but features a piperidinylcarbonyl group instead of a pyrrolidinylcarbonyl group.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(6-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-6-11-5-7(12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWXHNMPCCMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651007
Record name (6-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-31-7
Record name (6-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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